molecular formula C15H24O2 B116548 2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE CAS No. 10396-80-2

2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE

Cat. No.: B116548
CAS No.: 10396-80-2
M. Wt: 236.35 g/mol
InChI Key: DQBHJILNHNRDTM-UHFFFAOYSA-N
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Safety and Hazards

Safety data suggests avoiding breathing dust/fume/gas/mist/vapours/spray of this compound and recommends wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that bht-oh is a derivative of phenol and is used for its antioxidant properties . Antioxidants like BHT-OH typically target reactive oxygen species (ROS) in biological systems, neutralizing them to prevent oxidative damage to cells.

Mode of Action

BHT-OH, like many antioxidants, works by donating a hydrogen atom to free radicals. This action stabilizes the free radical and prevents it from causing oxidative damage to other molecules in the system . The mode of action of BHT-OH is similar to that of its parent compound, butylated hydroxytoluene (BHT), which is also an antioxidant .

Biochemical Pathways

By neutralizing ROS, BHT-OH can help maintain the balance of oxidative and reductive reactions in the cell, which is crucial for many cellular processes .

Pharmacokinetics

It is known that bht, the parent compound of bht-oh, is lipophilic and is mainly distributed in the liquid phase in the environment . This suggests that BHT-OH may have similar properties and could be distributed in lipid-rich areas of the body after absorption. More research is needed to fully understand the pharmacokinetics of BHT-OH.

Action Environment

The action of BHT-OH can be influenced by various environmental factors. For instance, the presence of other antioxidants can affect the efficacy of BHT-OH. Additionally, factors such as temperature and pH can influence the stability of BHT-OH . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of BHT-OH.

Biochemical Analysis

Biochemical Properties

BHT-OH plays a significant role in biochemical reactions. It acts as an antioxidant, preventing undesirable oxidation reactions by acting as a free radical scavenger . It has been shown to interact with various enzymes and proteins, particularly those involved in redox reactions . The nature of these interactions often involves the donation of a hydrogen atom, inhibiting the oxidation process .

Cellular Effects

BHT-OH has various effects on cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause lung damage in mice , indicating its potential impact on cellular processes.

Molecular Mechanism

At the molecular level, BHT-OH exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to stimulate redox reactions, reducing the internal resistance of bioelectrochemical systems .

Temporal Effects in Laboratory Settings

Over time, the effects of BHT-OH can change. It has been shown to have a low melting point and a boiling point of 253 °C .

Dosage Effects in Animal Models

The effects of BHT-OH vary with different dosages in animal models. For instance, it has been shown to cause lung damage in mice . The LD50 is 9200 mg/kg, indicating a low toxicity .

Metabolic Pathways

BHT-OH is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The possible metabolic pathways of BHT were elucidated as the oxidation of the para-methyl, tert-butyl groups, and aromatic ring .

Transport and Distribution

BHT-OH is transported and distributed within cells and tissues. It is confirmed to be mainly distributed in the liquid phase in the environment . It could interact with transporters or binding proteins, and could affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE typically involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The reaction conditions include:

    Temperature: Typically conducted at elevated temperatures.

    Catalyst: Strong acids like triflic acid or solid acids like zeolites.

    Solvent: Often performed in an organic solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its parent phenol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Parent phenol and related compounds.

    Substitution: Halogenated or nitrated derivatives of the compound.

Properties

IUPAC Name

2,6-ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-13(2,3)10-8-15(7,17)9-11(12(10)16)14(4,5)6/h8-9,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBHJILNHNRDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146165
Record name 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10396-80-2
Record name 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
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Record name 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
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Record name 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE
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Record name 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

To a solution of 5.0 g of 2,6-di-t-butyl-p-cresol in 90 ml of acetonitrile/water (5/1) was added 10.5 g of bistrifluoroacetoxyiodobenzene with stirring at 0° C. After stirring for 30 minutes, 90 ml of water was added and the reaction solution was extracted three times with 50 ml of dichloromethane and washed four times with 60 ml of water. Organic layers were dried over anhydrous sodium sulfate, then concentrated under reduced pressure and the precipitating crystal was filtered to give a crude crystal, which was recrystallized from hexane to give 4-methyl-4-hydroxy-2,6-di-t-butylcyclohexa-2,5-diene-1-one as a pale yellow solid. The yield was 3.0 g (55%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
bistrifluoroacetoxyiodobenzene
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE
Reactant of Route 6
2,6-DI(TERT-BUTYL)-4-HYDROXY-4-METHYL-2,5-CYCLOHEXADIEN-1-ONE
Customer
Q & A

Q1: What is BHT-OH and how is it formed?

A: 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one, commonly known as BHT-OH, is a metabolite of the synthetic antioxidant butylated hydroxytoluene (BHT). BHT is commonly added to foods, cosmetics, and plastics to prevent oxidation and increase shelf life. In biological systems, BHT can be metabolized into several compounds, including BHT-OH. [, , , ]

Q2: Is BHT-OH more toxic than BHT?

A: Research suggests that BHT-OH may be more toxic than its parent compound, BHT. In mice, BHT-OH exhibited a lower LD50 value (a measure of acute toxicity) compared to BHT, indicating greater toxicity. [] Additionally, studies have shown that BHT-OH can be further metabolized into quinoid metabolites, which are known to be toxic. [, ]

Q3: How is BHT-OH metabolized?

A: BHT-OH can be further metabolized into other compounds, including the quinone methide (QM-OH). The formation of QM-OH from BHT is a two-step process: first, BHT is hydroxylated to form BHT-OH, and then BHT-OH is oxidized to form QM-OH. [] This metabolic pathway is particularly active in the liver microsomes of mice treated with phenobarbital, an inducer of cytochrome P450 enzymes. []

Q4: What is the significance of QM-OH formation from BHT-OH?

A: QM-OH, a metabolite formed from BHT-OH, is suggested to be involved in BHT-induced lung toxicity. Studies have shown that mice have a higher constitutive P450 activity for the formation of QM-OH from BHT in their lung microsomes compared to rats, supporting this hypothesis. []

Q5: How prevalent is BHT and its metabolites in humans?

A: Studies have detected BHT and several of its metabolites, including BHT-OH, in human serum samples. [] This suggests that humans are exposed to BHT and its metabolites through various sources, including diet and environmental exposure. Further research is needed to fully understand the implications of these findings for human health. []

Q6: What are the analytical methods used to detect and quantify BHT-OH?

A: BHT-OH and other BHT metabolites can be detected and quantified using analytical techniques such as Gas Chromatography/Mass Spectrometry (GC/MS). [] This method allows for the separation and identification of different BHT metabolites based on their mass-to-charge ratios. [] Accurate quantification of these compounds is crucial for understanding their levels in various matrices and assessing potential human health risks.

Q7: Are there any known genetic factors influencing the metabolism and effects of BHT and its metabolites?

A: Yes, studies in mice have shown that susceptibility to lung tumors and the metabolism of BHT are influenced by genetic factors. The presence of specific genes, such as the pulmonary adenoma susceptibility (pas) genes, can influence the development of lung tumors, even without exposure to carcinogens. [] Additionally, genetic variations might determine the ability of an organism to hydroxylate BHT to form BHT-OH. [] These genetic factors contribute to the variability in BHT metabolism and its effects observed across different individuals and species.

Q8: What are the implications of BHT-OH formation for the use of BHT as a food additive?

A: The potential for BHT to be metabolized into BHT-OH and other metabolites with potential toxicity raises concerns about its use as a food additive. [] While BHT is considered safe at authorized levels, its ubiquitous presence in food and other products, combined with the controversial toxicological data on its metabolites, necessitates further research to evaluate its long-term effects on human health. [] Understanding the metabolic pathways and potential toxicity of BHT and its metabolites is crucial for making informed decisions about its continued use in consumer products.

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